molecular formula C10H13NOS B2769689 1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-1-one CAS No. 1340328-67-7

1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-1-one

Cat. No.: B2769689
CAS No.: 1340328-67-7
M. Wt: 195.28
InChI Key: HGFMZFVGCCEQLQ-UHFFFAOYSA-N
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Description

1-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-1-one is a heterocyclic compound that features a thienopyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thienopyridine derivative with a suitable acylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thienopyridine derivatives.

Scientific Research Applications

1-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydrothieno[3,2-c]pyridin-4(5H)-one: A structurally related compound with similar chemical properties.

    Ticlopidine: A thienopyridine derivative used as an antiplatelet agent.

    Clopidogrel: Another thienopyridine derivative with antiplatelet activity.

Uniqueness

1-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-1-one is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties compared to other thienopyridine derivatives. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c1-2-10(12)11-5-3-9-8(7-11)4-6-13-9/h4,6H,2-3,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFMZFVGCCEQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C(C1)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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